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Compound of Interest

Compound Name: Chlorthion

Cat. No.: B1581421

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate insecticide
Chlorthion, delving into the properties and synthesis of its isomers and analogues. The
information is tailored for researchers and professionals in the fields of chemistry, toxicology,
and drug development, offering detailed data, experimental protocols, and visualizations to
facilitate further investigation and innovation in this area.

Introduction to Chlorthion

Chlorthion, with the chemical name O,O-dimethyl O-(3-chloro-4-nitrophenyl)
phosphorothioate, is an organophosphate insecticide that has been used for the control of a
wide range of agricultural and household pests.[1] Like other organophosphates, its primary
mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] This
inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts,
resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][2]
While effective, the use of Chlorthion has declined due to concerns about its toxicity and the
development of resistance in target pests.[1] This has spurred interest in the study of its
isomers and analogues to identify compounds with improved efficacy, selectivity, and safety
profiles.

Isomers of Chlorthion
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Isomerism plays a crucial role in the biological activity of pesticides. For Chlorthion, two main
types of isomerism are of interest: positional isomerism on the aromatic ring and thiono-thiol
isomerism of the phosphorothioate group.

Positional Isomers

Positional isomers of Chlorthion would involve different arrangements of the chloro and nitro
substituents on the phenyl ring. While Chlorthion itself is the 3-chloro-4-nitrophenyl isomer,
other positional isomers could theoretically exist. However, literature specifically detailing the
synthesis and properties of other positional isomers of Chlorthion is scarce. The focus has
predominantly been on the registered and commercially produced 3-chloro-4-nitrophenyl
isomer.

Thiono-Thiol Isomerism

Organophosphorus compounds containing a P=S (thiono) bond can undergo isomerization to a
P=0 (thiol) form. In the case of Chlorthion, this results in the formation of its thiol isomer, O,S-
dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, also known as isochlorthion.

Table 1: Physicochemical Properties of Chlorthion and its Thiol Isomer

Property Chlorthion (Thiono form) Isochlorthion (Thiol form)

2-chloro-4-
[methoxy(methylsulfanyl)phosp

(3-chloro-4-nitrophenoxy)-

IUPAC Name dimethoxy-sulfanylidene-A>-

phosphane[1] horyl]oxy-1-nitrobenzene[3]
Molecular Formula CsHoCINOsPS[1] CsHoCINOsPS[3]
Molecular Weight 297.65 g/mol [1] 297.65 g/mol
Melting Point 21 °C[1] Data not readily available
Boiling Point 136 °C @ 0.23 mmHg[1] Data not readily available

logP (Octanol/Water)

3.45[1]

Predicted XlogP: 2.2[4]

Water Solubility

40 mg/L at 20 °C[1]

Data not readily available
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The thiono-thiol isomerization can occur thermally or photochemically and significantly alters
the biological activity of the compound. Generally, the thiol (P=0) isomers of
organophosphorothioates are more potent inhibitors of acetylcholinesterase than their thiono
(P=S) counterparts. This is because the P=0 bond is more electrophilic, making the
phosphorus atom more susceptible to nucleophilic attack by the serine hydroxyl group in the
active site of AChE.

Analogues of Chlorthion

Analogues of Chlorthion can be synthesized by modifying the alkyl groups attached to the
phosphorus atom or by altering the substituents on the phenyl ring. These modifications can
have a profound impact on the compound's physicochemical properties, biological activity, and
selectivity.

Alkyl Group Analogues

Replacing the dimethyl groups in Chlorthion with other alkyl groups, such as diethyl, can
influence the compound's lipophilicity and steric hindrance, which in turn affects its absorption,
metabolism, and interaction with the target enzyme. For example, the diethyl analogue, O,0O-
diethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, would have a higher molecular weight and
likely different solubility and partitioning characteristics compared to Chlorthion.

Table 2: Properties of Selected Chlorthion Analogues
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Molecular
Molecular .
Compound Weight (g/mol  logP Notes
Formula
)
_ Parent
Chlorthion CsHoCINOsPS 297.65[1] 3.45[1]
compound
0,0-diethyl O-(4- Analogue with no
nitrophenyl chloro group and
pheny) ) C10H14NOsPS 291.26 3.83 ) group
phosphorothioate diethyl
(Parathion-ethyl) substitution.
0,0-dimethyl O-
(4-nitrophenyl) ]
i Analogue with no
phosphorothioate  CsH10NOsPS 263.21 2.86
] chloro group.
(Parathion-
methyl)
0,0-dimethyl O- ]
_ Analogue with
(3,5-dimethyl-4- ) )
) C10H14NOsPS 291.26[5] 3.9 (Predicted)[5] dimethylphenyl
nitrophenyl) T
: substitution.
phosphorothioate
0,0-diethyl S-(p- .
) ) Thiol analogue of
nitrophenyl) C10H14NOsPS 291.26 2.5 (Predicted)

phosphorothioate

Parathion-ethyl.

Aryl Group Analogues

Modifications to the substituents on the phenyl ring can significantly alter the electronic and

steric properties of the molecule, influencing its binding affinity to acetylcholinesterase. For

instance, changing the position or nature of the electron-withdrawing groups (like the nitro

group) or the halogen substituent can modulate the reactivity of the phosphorus center and the

overall toxicity of the compound. Structure-activity relationship (SAR) studies on related

organophosphates have shown that the nature and position of substituents on the phenyl ring

are critical determinants of insecticidal activity.[6]

Experimental Protocols
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General Synthesis of O,0-dialkyl O-(substituted phenyl)
Phosphorothioates

A common method for the synthesis of Chlorthion and its analogues involves the reaction of a
substituted phenol with a dialkyl phosphorochloridothioate in the presence of a base.[7]

Reaction Scheme:

Materials:

e 0O,0-dialkyl phosphorochloridothioate (e.g., O,0-dimethyl phosphorochloridothioate)
e Substituted phenol (e.g., 3-chloro-4-nitrophenol)

e Anhydrous base (e.g., potassium carbonate, triethylamine)

e Anhydrous solvent (e.g., acetone, acetonitrile, toluene)

Procedure:

» To a stirred solution of the substituted phenol in the anhydrous solvent, add the anhydrous
base.

e Slowly add the O,0-dialkyl phosphorochloridothioate to the reaction mixture at room
temperature or under gentle heating.

« Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or
GC).

« Filter the reaction mixture to remove the salt byproduct.
o Evaporate the solvent from the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel or by distillation under
reduced pressure.

Acetylcholinesterase Inhibition Assay
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The inhibitory activity of Chlorthion, its isomers, and analogues against acetylcholinesterase
can be determined using a modified Ellman's method.

Materials:

Acetylcholinesterase (AChE) from a suitable source (e.qg., electric eel, human erythrocytes)

Acetylthiocholine iodide (ATCI) as the substrate

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen

Phosphate buffer (pH 8.0)

Test compounds (Chlorthion, isomers, analogues) dissolved in a suitable solvent (e.g.,
DMSO)

Procedure:

Prepare a series of dilutions of the test compounds.

e In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound
solution.

o Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15
minutes) at a controlled temperature (e.g., 37 °C).

« Initiate the reaction by adding the ATCI solution to each well.
e Measure the absorbance at 412 nm at regular intervals using a microplate reader.
» Calculate the rate of reaction for each concentration of the test compound.

o Determine the percentage of inhibition and calculate the ICso value (the concentration of the
inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Logical Relationships
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The primary mechanism of action for Chlorthion and its analogues is the inhibition of
acetylcholinesterase. The following diagrams illustrate this pathway and the workflow for
synthesizing and evaluating these compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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